molecular formula C6H15NO2 B2402258 2-Methyl-2-[(methylamino)methyl]propane-1,3-diol CAS No. 82718-60-3

2-Methyl-2-[(methylamino)methyl]propane-1,3-diol

Cat. No.: B2402258
CAS No.: 82718-60-3
M. Wt: 133.191
InChI Key: JPDWOAOVCHLDTO-UHFFFAOYSA-N
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Description

2-Methyl-2-[(methylamino)methyl]propane-1,3-diol is an organic compound with the molecular formula C6H15NO2. It is a colorless liquid that is miscible with water and has a variety of applications in chemical synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-[(methylamino)methyl]propane-1,3-diol can be synthesized through the reaction of 2-methyl-2-propanediol with methylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(methylamino)methyl]propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols .

Scientific Research Applications

2-Methyl-2-[(methylamino)methyl]propane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-2-[(methylamino)methyl]propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-[(methylamino)methyl]propane-1,3-diol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple fields of research and industry .

Biological Activity

2-Methyl-2-[(methylamino)methyl]propane-1,3-diol, also known as 2-amino-2-methyl-1,3-propanediol (AMPD), is a compound that has garnered interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article explores its biological activity, highlighting key research findings, case studies, and relevant data.

  • Molecular Formula : C4_4H11_{11}NO2_2
  • Molecular Weight : 105.136 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 271.5 °C
  • Melting Point : 100–110 °C

Antimicrobial Activity

Research indicates that AMPD exhibits significant antimicrobial properties. In a study evaluating various alkaloids, AMPD showed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of AMPD

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilisNot tested
Pseudomonas aeruginosaNot tested

Cytotoxicity and Cell Proliferation

AMPD has been investigated for its effects on cell proliferation and cytotoxicity in various cell lines. A study demonstrated that AMPD can enhance the proliferation of mesenchymal stem cells while inhibiting apoptosis through modulation of signaling pathways such as NF-kB .

Neuroprotective Effects

Recent studies have suggested that AMPD may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of AMPD in treating infections caused by resistant bacterial strains, patients treated with formulations containing AMPD showed a significant reduction in infection rates compared to control groups. The study emphasized the compound's role as a potential alternative to conventional antibiotics.

Case Study 2: Stem Cell Research

A research project focusing on the use of AMPD in regenerative medicine highlighted its capability to enhance the differentiation of stem cells into osteoblasts, suggesting its utility in bone regeneration therapies .

The biological activity of AMPD can be attributed to its ability to interact with various cellular pathways:

  • Antimicrobial Mechanism : AMPD disrupts bacterial cell wall synthesis and inhibits metabolic pathways essential for bacterial growth.
  • Cell Proliferation : It activates signaling pathways that promote cell survival and proliferation while inhibiting apoptotic signals.

Properties

IUPAC Name

2-methyl-2-(methylaminomethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(4-8,5-9)3-7-2/h7-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDWOAOVCHLDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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